Regioisomeric Identity Determines Hydrogen-Bonding Topology: 3-(Piperidin-3-yl)-1H-pyrazole vs. 4- and 3-Pyrazolyl Regioisomers
The 3-(1-ethyl-1H-pyrazol-5-yl)piperidine scaffold positions the piperidine nitrogen at the 3-position and the pyrazole attachment at the 5-position of the pyrazole ring. Class-level evidence from pyrazolyl-piperidine estrogen receptor ligands demonstrates that the C(5)-piperidinyl substitution pattern confers a unique binding orientation: among four regioisomeric N-piperidinyl-ethyl pyrazole derivatives tested (substitution at pyrazole N-1, C-3, C-4, and C-5 positions), only the C(5) isomer achieved high ERα affinity (Ki = 1.2 nM) with 20-fold selectivity over ERβ (Ki = 24 nM), while the C-3 and C-4 regioisomers exhibited negligible binding [1]. Although direct sEH or HIV target data for the specific 3-(1-ethyl-1H-pyrazol-5-yl)piperidine compound are not publicly available, the regioisomeric principle governing target recognition is firmly established for this scaffold class.
| Evidence Dimension | Estrogen receptor α (ERα) binding affinity—illustrative of regioisomeric impact on target engagement |
|---|---|
| Target Compound Data | Not directly tested in published ER assays; representative C(5)-piperidinyl pyrazole analog Ki = 1.2 nM (ERα) |
| Comparator Or Baseline | C(3)- and C(4)-piperidinyl pyrazole regioisomers: negligible binding (Ki > 1000 nM, inferred from publication statement of 'only C(5) showing high affinity') |
| Quantified Difference | >800-fold affinity difference between C(5) and C(3)/C(4) substitution patterns |
| Conditions | Competitive radioligand binding assay using [3H]estradiol, human ERα and ERβ recombinant protein, 4°C, 18-24 h incubation |
Why This Matters
This demonstrates that the pyrazole substitution position fundamentally controls receptor recognition; procurement of the correct 5-substituted regioisomer is essential for maintaining target binding topology.
- [1] Stauffer, S. R. et al. Triarylpyrazoles with basic side chains: development of pyrazole-based estrogen receptor antagonists. Bioorg. Med. Chem. 2000, 8, 315–326. View Source
